![molecular formula C10H11N3O2 B6353787 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 90840-53-2](/img/structure/B6353787.png)
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Description
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 205.22 . The IUPAC name for this compound is ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Drug Design and Development
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: is a compound that has been identified as a useful scaffold in drug design due to its pyrazolopyrimidine moiety. This structure is found in several drugs, such as indiplon and zaleplon, which are used for their sedative-hypnotic properties . The compound’s ability to interact with various biological targets makes it a valuable entity in the development of new therapeutic agents.
Biological Activity Profiling
The pyrazolo[1,5-a]pyrimidine core is known for its diverse biological activity. It has been utilized in the synthesis of small molecules that exhibit a range of biological effects. This versatility allows researchers to use Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate as a starting point for the development of compounds with potential anticancer, antiviral, or antibacterial properties .
Fluorescent Biomarkers
Recent studies have shown that pyrazolo[1,5-a]pyrimidines can be used as fluorescent biomarkers due to their high quantum yields and excellent photostability. Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, with its customizable structure, can be functionalized to create probes for imaging in biological systems, aiding in the study of cellular processes .
Chemical Synthesis
This compound serves as a key intermediate in the synthesis of more complex pyrazolopyrimidine derivatives. Its reactivity allows for various chemical transformations, making it a valuable building block in organic synthesis. Researchers can leverage this reactivity to create a wide array of compounds with desired chemical properties for further study or application .
properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUUJUPNKVHGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
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